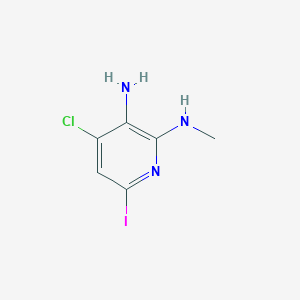
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H7ClIN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a methyl group and two amino groups. It is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine typically involves multiple steps. One common method includes the halogenation of a pyridine derivative, followed by the introduction of the amino groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the halogenation step may involve the use of iodine and chlorine sources under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of amino groups to other functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-chloro-6-iodo-N2-methylpyridine-2,3-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-chloro-6-iodo-N2-methylpyridine-2,3-diamine include other halogenated pyridine derivatives, such as:
- 4-chloro-6-iodo-N2-ethylpyridine-2,3-diamine
- 4-chloro-6-bromo-N2-methylpyridine-2,3-diamine
- 4-chloro-6-fluoro-N2-methylpyridine-2,3-diamine
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H7ClIN3 |
|---|---|
Molekulargewicht |
283.50 g/mol |
IUPAC-Name |
4-chloro-6-iodo-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H7ClIN3/c1-10-6-5(9)3(7)2-4(8)11-6/h2H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
SHUDAXBLUAXBNO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC(=N1)I)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


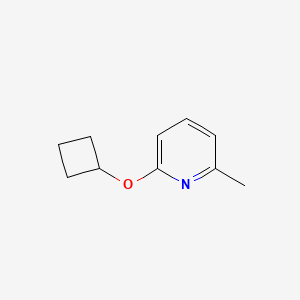
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

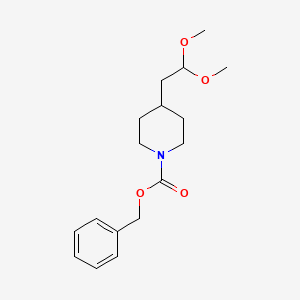
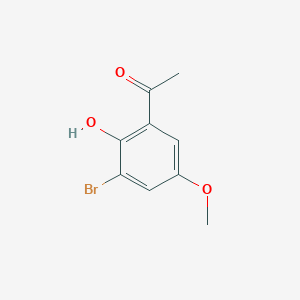

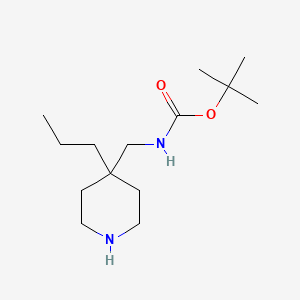
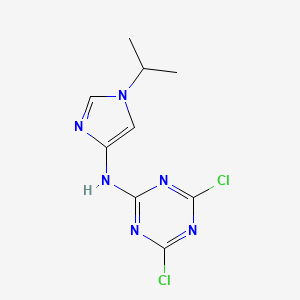



![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
